molecular formula C12H15NO B13658779 4-(tert-Butyl)indolin-2-one

4-(tert-Butyl)indolin-2-one

Cat. No.: B13658779
M. Wt: 189.25 g/mol
InChI Key: WOKAOYVKKMFIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse pharmacological properties. The addition of a tert-butyl group to the indolin-2-one structure enhances its stability and modifies its biological activity, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)indolin-2-one typically involves the reaction of indolin-2-one with tert-butyl halides under basic conditions. One common method is the alkylation of indolin-2-one using tert-butyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)indolin-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butyl)indolin-2-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity. This structural modification allows for distinct interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-tert-butyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-6-10-8(9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

WOKAOYVKKMFIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CC(=O)NC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.